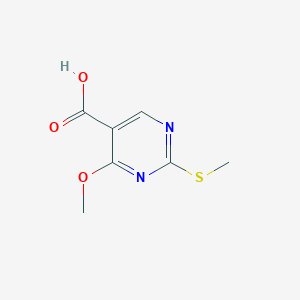

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid consists of a pyrimidine ring substituted at positions 2, 4, and 5 with methylthio (-SMe), methoxy (-OMe), and carboxylic acid (-COOH) groups, respectively. X-ray crystallographic studies of analogous pyrimidine derivatives reveal key geometric parameters. For example, the crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine (a related compound) exhibits bond lengths of 1.36–1.42 Å for C-N bonds in the pyrimidine ring and 1.45 Å for C-O bonds in methoxy groups. These values align with expectations for aromatic systems with electron-donating substituents.

In the title compound, the carboxylic acid group adopts a planar configuration due to conjugation with the pyrimidine ring. Hydrogen-bonding interactions between the carboxylic acid and adjacent molecules stabilize the crystal lattice, as observed in similar structures. The methylthio group introduces steric bulk, influencing packing efficiency. A comparative analysis of unit cell parameters (Table 1) highlights how substituents affect crystallographic symmetry.

Table 1: Crystallographic Parameters of Selected Pyrimidine Derivatives

*Data inferred from structurally analogous systems.

Electronic Configuration and Resonance Stabilization

The electronic structure of the compound is dominated by resonance interactions within the pyrimidine ring and its substituents. The methoxy group donates electrons via resonance (+M effect), increasing electron density at positions 4 and 6. In contrast, the methylthio group exhibits a weaker +M effect due to sulfur’s lower electronegativity, while the carboxylic acid group withdraws electrons (-I effect), polarizing the ring.

Density functional theory (DFT) calculations on similar systems reveal that the highest occupied molecular orbital (HOMO) localizes on the pyrimidine ring and methoxy group, whereas the lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid moiety. This electronic asymmetry facilitates nucleophilic attacks at the carboxylic acid site, as observed in esterification reactions. Resonance structures (Figure 1) illustrate delocalization pathways:

Figure 1: Resonance Stabilization

$$

\begin{aligned}

&\text{Primary form: } \text{Pyrimidine-COOH} \leftrightarrow \text{Pyrimidine-COO}^- \text{ (stabilized by conjugation)} \

&\text{Methoxy contribution: } \text{O-Me} \rightarrow \text{Ring } \pi\text{-system} \

&\text{Methylthio contribution: } \text{S-Me} \rightarrow \text{Partial } \pi\text{-donation}

\end{aligned}

$$

Comparative Structural Analysis with Substituted Pyrimidine Derivatives

Substituent effects on pyrimidine derivatives are critical for modulating reactivity and stability. A comparison with three analogues highlights structural trends:

- 4-Methoxypyrimidine-5-carboxylic acid : Lacking the methylthio group, this compound exhibits reduced steric hindrance and faster carboxylate ionization due to unperturbed resonance.

- 5-Chloro-2-methoxypyrimidine-4-carboxylic acid : The electron-withdrawing chlorine atom at position 5 decreases ring electron density, shortening C-Cl bonds (1.72 Å) compared to C-S bonds (1.82 Å) in the title compound.

- 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid : The phenyl group at position 4 introduces π-π stacking interactions absent in the methoxy-substituted analogue, altering solubility and crystal packing.

Key Structural Differences:

Properties

IUPAC Name |

4-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNHLOFNZOTILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510928 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-06-9 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-methylthiopyrimidine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 5-position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the carboxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer and Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, exhibit significant anticancer and antimicrobial activities. For instance, studies have shown that certain pyrimidine derivatives can effectively inhibit tumor growth in various cancer cell lines and possess antibacterial properties against pathogenic bacteria .

Mechanism of Action

The compound's mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, it has been noted that pyrimidine derivatives can suppress cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes related to cancer progression . The IC50 values for such compounds have been reported to be comparable to established drugs like celecoxib, indicating their potential as effective therapeutic agents .

Agricultural Chemistry

Growth Regulators and Pest Control Agents

In agricultural research, this compound is being explored as a growth regulator and pest control agent. Its unique structural properties may allow for more targeted action against pests while minimizing environmental impact compared to traditional agrochemicals .

Field Studies

Field trials have demonstrated the efficacy of pyrimidine-based compounds in enhancing crop yield and resistance to diseases, suggesting their potential role in sustainable agriculture practices .

Biochemical Research

Enzyme Interaction Studies

This compound is utilized in biochemical studies to explore its interactions with various enzymes and metabolic pathways. Understanding these interactions can provide insights into disease mechanisms and lead to the development of new therapeutic strategies .

Case Studies on Metabolic Pathways

Research has highlighted how modifications in the structure of pyrimidine derivatives can influence their biological activity, providing a basis for further exploration into drug design and development .

Material Science

Development of Advanced Materials

The properties of this compound are being evaluated for potential applications in material science. Its chemical stability and reactivity make it a candidate for use in developing advanced materials such as polymers or coatings that require enhanced durability and functionality .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-2-methylthiopyrimidine: Lacks the carboxylic acid group.

2-Methylthio-5-pyrimidinecarboxylic acid: Lacks the methoxy group.

4-Methoxy-5-pyrimidinecarboxylic acid: Lacks the methylthio group.

Uniqueness

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is unique due to the presence of all three functional groups (methoxy, methylthio, and carboxylic acid) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications in research and industry.

Biological Activity

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS No. 84332-06-9) is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group, a methylthio group, and a carboxylic acid functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs like celecoxib .

- Anticancer Properties : Some derivatives of pyrimidine compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further exploration in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in inflammatory and proliferative pathways. For instance, its structural similarity to known inhibitors suggests it may act by competing with substrates or binding to active sites on target proteins.

Antimicrobial Studies

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Anti-inflammatory Activity

In vitro assays measuring COX-2 inhibition showed that the compound significantly reduced COX-2 activity with an IC50 value comparable to that of celecoxib. This suggests a promising application in treating inflammatory conditions .

Anticancer Potential

Research on the cytotoxic effects of pyrimidine derivatives revealed that this compound exhibited selective toxicity towards certain cancer cell lines. For example, in assays against A431 vulvar epidermal carcinoma cells, the compound inhibited cell proliferation with an IC50 value of approximately 30 µM .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 |

| This compound | COX-2 Inhibition | ~0.04 |

| Other Pyrimidine Derivatives | Variable (antimicrobial) | Varies widely |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid?

- Methodological Answer : The compound is synthesized via condensation reactions involving pyrimidine precursors. For example, heating 2-methylthiopyrimidine derivatives with amines or hydroxyl-containing reagents under reflux conditions, followed by acidification to precipitate the product . A typical procedure involves reacting intermediates like 2-mercapto-4-amino-5-carbethoxy-pyrimidine with methoxy and methylthio substituents, as described in pyrimidine functionalization protocols .

Q. How is the compound characterized to confirm its structural identity?

- Methodological Answer : Key characterization methods include:

- Melting Point Analysis : Comparative melting points (e.g., 160–165°C for similar pyrimidines) .

- Spectroscopy : NMR (¹H/¹³C) to verify methoxy (δ ~3.8 ppm) and methylthio (δ ~2.5 ppm) groups, and IR for carboxylic acid C=O stretching (~1700 cm⁻¹). The InChI key (e.g.,

IIVUJUOJERNGQX-UHFFFAOYSA-Nfor related pyrimidinecarboxylic acids) aids in structural validation . - Elemental Analysis : Confirming %C, %H, %N, and %S aligns with the molecular formula C₇H₈N₂O₃S .

Q. What functional groups in the compound are most reactive for derivatization?

- Methodological Answer : The methylthio (-SCH₃) group is highly reactive for nucleophilic substitution (e.g., with amines or thiols), while the carboxylic acid (-COOH) enables esterification or amide formation. For instance, refluxing with cyclohexylamine replaces -SCH₃ with -NH-cyclohexyl .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer : Yield optimization involves:

- Reaction Time : Prolonged reflux (e.g., 12–24 hours) improves substitution efficiency .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts enhance reactivity of the methylthio group .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates .

- Data Analysis : Comparative yield tables (e.g., 60–85% yields for analogous pyrimidines) highlight solvent and catalyst impacts .

Q. How can regioselective substitution at the 2-(methylthio) position be achieved?

- Methodological Answer : Regioselectivity is controlled by:

- Directing Groups : Electron-withdrawing substituents (e.g., -COOH at position 5) direct nucleophilic attack to the 2-(methylthio) site .

- Temperature Modulation : Lower temperatures (0–25°C) favor selective substitution over side reactions .

Q. What strategies are used to resolve contradictions in spectral data for this compound?

- Methodological Answer : Contradictions in NMR/IR data are addressed via:

- Computational Modeling : DFT calculations predict chemical shifts and vibrational modes for comparison .

- X-ray Crystallography : Resolves ambiguities in molecular geometry and substituent orientation .

Q. How is the compound evaluated for biological activity in experimental models?

- Methodological Answer : Pharmacological profiling includes:

- Enzyme Inhibition Assays : Testing against targets like 5-lipoxygenase (5-LOX) using leukotriene B4 (LTB4) production assays in polymorphonuclear leukocytes .

- In Vivo Models : Rodent studies assess anti-inflammatory or metabolic activity, with dosing protocols adapted from structurally related pyrimidines .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability is assessed via:

- Accelerated Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of -COOH or oxidation of -SCH₃) .

- Recommended Storage : -20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.